N,N-dicyclohexylpyridine-4-carboxamide
Description
N,N-Dicyclohexylpyridine-4-carboxamide is a carboxamide derivative featuring a pyridine ring substituted at the 4-position with a carboxamide group, where both nitrogen atoms of the amide are bonded to cyclohexyl groups. Carboxamides are typically synthesized via condensation reactions between carboxylic acid derivatives and amines, with variations in substituents influencing their physicochemical and biological properties .
Properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4g/mol |
IUPAC Name |
N,N-dicyclohexylpyridine-4-carboxamide |
InChI |
InChI=1S/C18H26N2O/c21-18(15-11-13-19-14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17H,1-10H2 |
InChI Key |
FWFGTMNRFNJLCE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-dicyclohexylpyridine-4-carboxamide with key analogs based on substituents, aromatic systems, and synthesis methodologies.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Carboxamide Derivatives
Key Observations:
Aromatic System Effects: Pyridine vs. Piperidine: Pyridine’s aromaticity and basic nitrogen may enhance electronic interactions in catalysis or receptor binding compared to piperidine’s saturated ring .
Substituent Effects :
- Alkyl vs. Aryl Groups : Dicyclohexyl substituents likely increase lipophilicity and steric hindrance compared to diethyl or chlorobenzyl groups, impacting membrane permeability and metabolic stability .
- Chlorobenzyl Groups : Electron-withdrawing substituents (e.g., 2-chlorobenzyl in CAS 1398507-74-8) may enhance electrophilic reactivity or binding affinity in drug design .
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